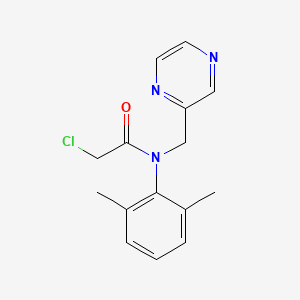
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a pyrazinylmethyl group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline, pyrazine-2-carboxaldehyde, and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 2,6-dimethylaniline with pyrazine-2-carboxaldehyde in the presence of a suitable catalyst to form an imine intermediate.
Acylation: The imine intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, toluene, and acetonitrile. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Corresponding substituted acetamides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group and the pyrazinylmethyl group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the pyrazinylmethyl group.
N-(2,6-Dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide: Lacks the chloro group.
2-Chloro-N-(phenyl)-N-(pyrazin-2-ylmethyl)acetamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
2-Chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide is unique due to the presence of both the chloro group and the pyrazinylmethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
95037-99-3 |
|---|---|
Molekularformel |
C15H16ClN3O |
Molekulargewicht |
289.76 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(pyrazin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O/c1-11-4-3-5-12(2)15(11)19(14(20)8-16)10-13-9-17-6-7-18-13/h3-7,9H,8,10H2,1-2H3 |
InChI-Schlüssel |
KFLJOMIKHSLANS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CC2=NC=CN=C2)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


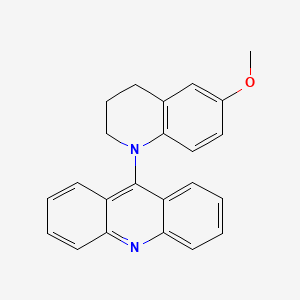

![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)

![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
![Benzenesulfonamide, 3-chloro-N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-](/img/structure/B12932934.png)
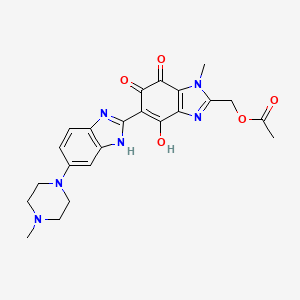

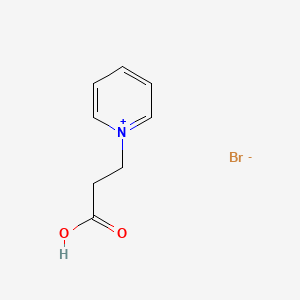
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
![Acetamide, N-[(3-bromophenyl)-1H-indol-1-ylmethyl]-](/img/structure/B12932944.png)
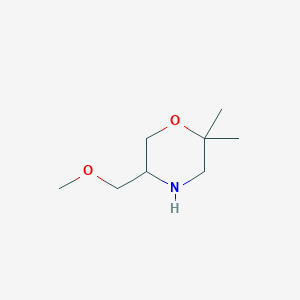
![Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)

